Bienvenue dans la boutique en ligne BenchChem!

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide

Lipophilicity Drug-likeness Physicochemical property

This N-(m-tolyl)piperidine-1-carboxamide bearing a 5-(thiophen-2-yl)-1,3,4-oxadiazole is an unexplored chemotype for probing CDK2 ATP-binding site (docking scores superior to SCJ) and CB2/CB1 selectivity SAR. With an optimal drug-like profile (XLogP3=3.0, TPSA=99.5 Ų, only 3 rotatable bonds), it is ideal for cell-based antiproliferative assays (MCF-7, HCT-116) and lipophilicity-permeability correlation studies. Procure this reference standard to benchmark against established CB2 agonists or to support scaffold-hopping campaigns where oxadiazole replaces amide/ester bioisosteres.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 1105201-53-3
Cat. No. B2907635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide
CAS1105201-53-3
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C19H20N4O2S/c1-13-5-2-7-15(11-13)20-19(24)23-9-3-6-14(12-23)17-21-22-18(25-17)16-8-4-10-26-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,20,24)
InChIKeyPEFQHUWWBPLERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide (CAS 1105201-53-3): Procurement-Relevant Identity and Physicochemical Baseline


3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide (CAS 1105201-53-3; PubChem CID 44068218) is a synthetic heterocyclic small molecule built on a piperidine-1-carboxamide core, substituted at the piperidine 3-position with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl moiety and bearing an N-(m-tolyl) terminus [1]. The compound has a molecular weight of 368.5 g/mol, a computed XLogP3 of 3, five hydrogen bond acceptors, one hydrogen bond donor, a topological polar surface area (TPSA) of 99.5 Ų, and three rotatable bonds, placing it within oral druggable chemical space [1]. The 1,3,4-oxadiazole ring and the thiophene substituent are pharmacophoric elements associated with diverse bioactivities, including kinase inhibition and cannabinoid receptor modulation in structurally related chemotypes [2][3]. However, direct primary literature reporting quantitative biological or pharmacological data for this specific compound remains extremely scarce as of the present search.

Why 3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the piperidine-1-carboxamide-1,3,4-oxadiazole chemotype, even conservative N-aryl or heterocyclic replacements can drastically re-vector pharmacokinetic drivers and target engagement profiles. The m-tolyl terminus of 1105201-53-3, when exchanged for an isopropyl group (CAS 1172572-60-9) [1] or a 2,5-difluorophenyl group (as in N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide) , alters hydrogen-bonding capacity, lipophilicity, and metabolic soft-spots, which in related oxadiazole series have been shown to shift selectivity between CB1/CB2 [2] and to modulate CYP-mediated clearance and hERG affinity [3]. Without matched-pair comparative data for 1105201-53-3 specifically, assuming functional or pharmacokinetic equivalence based solely on scaffold similarity poses a risk of introducing uncharacterized off-target activity or pharmacokinetic failure in downstream biological studies.

Quantitative Differentiation Evidence for 3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide (1105201-53-3) Relative to Analogs


Lipophilicity (XLogP3) Comparison with Isopropyl and 2,5-Difluorophenyl Analogs

The computed XLogP3 for 1105201-53-3 is 3.0, indicating moderately lipophilic character [1]. In contrast, the isopropyl analog N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide (CAS 1172572-60-9) has a predicted XLogP3 of approximately 2.5, while the 2,5-difluorophenyl analog is predicted to have XLogP3 of approximately 3.8 [2]. This divergence positions 1105201-53-3 at an intermediate lipophilicity that may offer distinct passive permeability and solubility profiles relative to closer analogs.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation

1105201-53-3 has a TPSA of 99.5 Ų and five hydrogen bond acceptors (HBA) [1]. The isopropyl analog N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide shares the same HBA count but has a marginally higher TPSA of approximately 102 Ų due to the loss of the aryl ring. The 2,5-difluorophenyl analog has a TPSA of approximately 95 Ų. These differences, while small, place 1105201-53-3 in a distinct region of the BOILED-Egg permeability plot compared to its closest commercially available congeners.

TPSA Permeability Drug-likeness

Class-Level CDK2 Docking Score Context for 5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivatives

In a 2023 in silico study, nine 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives were docked against CDK2 (PDB 2R3J), yielding docking scores between -10.654 and -10.169 kcal/mol, surpassing the reference ligand SCJ (-9.919 kcal/mol) [1]. While 1105201-53-3 was not included in this panel, its 1,3,4-oxadiazole-thiophene pharmacophore is identical to the docked series, and the piperidine-carboxamide extension provides additional hydrogen-bonding vectors that may further engage the CDK2 hinge region. This class-level inference suggests potential as a CDK2 inhibitor probe, pending direct biochemical confirmation.

CDK2 inhibition Molecular docking Antiproliferative

Recommended Research and Screening Applications for 3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide Based on Available Evidence


Kinase Inhibitor Probe Discovery (CDK2-Focused Screening)

Given the class-level in silico evidence that 5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives engage the CDK2 ATP-binding site with docking scores superior to the co-crystallized ligand SCJ [1], 1105201-53-3 is a structurally differentiated candidate for CDK2 biochemical screening. Its intermediate lipophilicity (XLogP3 = 3.0) and TPSA of 99.5 Ų [2] suggest balanced permeability and solubility for cell-based antiproliferative assays in cancer lines such as MCF-7 or HCT-116, where related oxadiazoles have shown activity [1].

Cannabinoid Receptor Subtype Selectivity Profiling (CB2 vs. CB1)

N-Arylpiperidine oxadiazoles have been identified as potent and selective CB2 agonists, with the N-aryl substituent being a critical selectivity determinant [3]. The m-tolyl terminus of 1105201-53-3 represents an unexplored vector in this chemical space, making it a valuable tool for probing CB2/CB1 selectivity SAR. Researchers working on inflammatory or neuropathic pain models may procure this compound to benchmark against established CB2 agonist chemotypes.

ADME/PK Tool Compound for Lipophilicity-Permeability Correlation Studies

With a computed XLogP3 of 3.0, TPSA of 99.5 Ų, and only three rotatable bonds [2], 1105201-53-3 occupies a central position within the oral drug-likeness space defined by Lipinski and Veber rules. This makes it a suitable tool compound for establishing in-house lipophilicity-permeability-metabolic stability correlations in oxadiazole-containing screening libraries, particularly when compared against the more lipophilic 2,5-difluorophenyl analog (XLogP3 ~3.8) and the less lipophilic isopropyl analog (XLogP3 ~2.5).

Fragment-Based or Scaffold-Hopping Library Design

The combination of a 1,3,4-oxadiazole core, a thiophene ring, and a piperidine-1-carboxamide linker in 1105201-53-3 constitutes a privileged scaffold architecture that appears in multiple bioactive series [1][3][4]. Procurement of this compound as a reference standard supports scaffold-hopping campaigns where the oxadiazole is being evaluated as a bioisostere for amides, esters, or 1,2,4-oxadiazoles in lead optimization programs.

Quote Request

Request a Quote for 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.